Proteinase K

Descripción general

Descripción

Proteinase K is an enzyme that plays a crucial role in many biochemical and physiological processes. It is a serine protease, which means that it cleaves proteins by hydrolyzing the peptide bonds in proteins, and it is also known as a trypsin-like enzyme. This compound is found in a variety of organisms, including bacteria, fungi, plants, and mammals. It is a highly versatile enzyme that can be used in a variety of laboratory experiments, such as protein sequencing and purification.

Aplicaciones Científicas De Investigación

1. 3D Printing and Biosensing Platforms

Proteinase K has been utilized in innovative ways in 3D printing technologies. It is specifically employed to sculpt 3D-printed graphene/polylactic acid (PLA) structures, turning them into sensitive electroactive platforms. By digesting PLA, this compound exposes electroactive graphene sheets, allowing for the creation of tailor-made electrodes with potential biosensing applications (Manzanares-Palenzuela et al., 2019).

2. Biological Science Research and Bioprocessing

This compound is a vital serine protease with diverse applications in biological science research and bioprocessing. Its catalytic properties and the potential for recombinant expression make it a significant tool in these fields, with promising future applications in food and feed industries (Wu Tong, 2013).

3. Molecular Structure Analysis

The detailed molecular structure of this compound has been analyzed using X-ray diffraction. This analysis is crucial for understanding its stability, activity, and interaction with substrates, thus informing its application in various scientific studies (Betzel et al., 1988).

4. Enzyme Immobilization and Mass Spectrometry

This compound is used in the degradation of proteins in cell lysates and speciation of proteins for mass spectrometry analysis. Innovative immobilization techniques have been developed for its use in advanced mass spectrometry-based techniques, enhancing the analysis and identification of proteins (Bayramoglu et al., 2020).

5. Enhancing Thermal Stability

Research has focused on enhancing the thermal stability of this compound, crucial for its application in industrial processes. Techniques like heavy-atom derivatization have been used to significantly increase its thermal stability, broadening its utility in various processes (Yazawa et al., 2016).

6. Biomedical Applications

In biomedical research, this compound is used for degrading proteins during nucleic acid isolation and in proteomics. Its stable immobilization in various mediums, like glass tubes and microfluidic channels, has opened doors for its application in protein analysis and related fields (Küchler et al., 2015).

7. Development of Bioactive Peptides

This compound-assisted hydrolysis of fish skin collagen leads to the creation of bioactive peptides. These peptides exhibit properties like free radical scavenging and wound healing, which are significant in pharmaceutical and nutraceutical formulations (Ilie et al., 2022).

Mecanismo De Acción

Target of Action

Proteinase K, a broad-spectrum serine protease , targets a wide variety of proteins, including those resistant to other proteases . It is known to cleave peptide bonds next to the carboxyl-terminal of aromatic, hydrophobic, and sulfuric amino acids within the polypeptide chain .

Mode of Action

This compound operates by hydrolyzing peptide bonds, breaking down proteins . The enzyme digests proteins preferentially after hydrophobic amino acids (aliphatic, aromatic, and other hydrophobic amino acids) . The predominant site of cleavage is the peptide bond adjacent to the carboxyl group of aliphatic and aromatic amino acids with blocked alpha amino groups .

Biochemical Pathways

This compound plays a crucial role in molecular biology applications by digesting structural proteins and removing nucleases . It aids in the isolation of intact genomic DNA from various sources . The enzyme’s activity is sufficient to digest proteins, which usually contaminate nucleic acid preparations .

Result of Action

The action of this compound results in the digestion of proteins and the removal of nucleases that might otherwise degrade DNA or RNA during purification . This leads to the isolation of intact genomic DNA . It can also break down proteins in DNA and RNA mixtures, aiding in the extraction process .

Action Environment

This compound is stable over a wide pH range (4–12), with a pH optimum of pH 8.0 . It remains active over a wide range of temperatures, including room temperature, but the optimal temperature for this compound activity is around 37 °C . The enzyme can withstand many detergents and denaturing agents . An elevation of the reaction temperature from 37 °C to 50–60 °C may increase the activity several times . Temperatures above 65 °c inhibit the activity .

Safety and Hazards

Direcciones Futuras

Proteinase K is a crucial reagent in scientific applications, including the extraction of high-quality DNA/RNA for downstream analysis in clinical and diagnostic labs, molecular biology research, pharmaceutical and biotech industries . It is also instrumental in the isolation of intact genomic DNA and RNA from varied sample types . The future of this compound in molecular research and diagnostics is promising .

Análisis Bioquímico

Biochemical Properties

Proteinase K has a broad specificity, cleaving peptide bonds C-terminal to a number of amino acids . It interacts with a wide range of proteins, including structural proteins and enzymes . The enzyme is also used in the analysis of prion protein structure and function . It retains activity in the presence of 0.5% sodium dodecyl sulfate, which is used in mammalian cell lysis .

Cellular Effects

This compound plays a crucial role in the isolation of nucleic acids from tissue samples. It digests proteins in the tissue sample, which can interfere with the isolation and purification of nucleic acids . It is useful in removing nucleases that can degrade DNA and RNA, as well as in the isolation of intact genomic DNA from various sources .

Molecular Mechanism

This compound exerts its effects at the molecular level through its proteolytic activity. It breaks down proteins by hydrolyzing peptide bonds . This ability to digest proteins allows this compound to remove proteins that might interfere with the isolation of nucleic acids, such as nucleases .

Temporal Effects in Laboratory Settings

This compound is stable in a wide range of pH, temperature, and can withstand many detergents and denaturing agents . This stability allows it to retain its activity over time in laboratory settings. The enzyme’s activity can be enhanced by elevating the reaction temperature or by adding certain substances such as sodium dodecyl sulfate .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, it is known that the enzyme’s activity can be influenced by the concentration of this compound used in experiments .

Metabolic Pathways

This compound is involved in the metabolic pathway of protein degradation. It breaks down proteins into smaller peptides and amino acids, which can then be further metabolized by the cell .

Subcellular Localization

The subcellular localization of this compound is not fixed, as the enzyme is typically added to the sample from an external source. Once added to the sample, this compound can diffuse throughout the cell and exert its proteolytic activity on proteins located in various subcellular compartments .

Propiedades

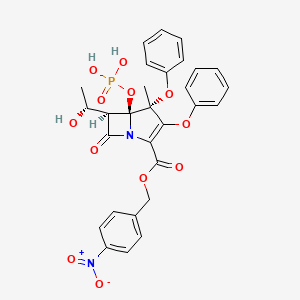

IUPAC Name |

(4-nitrophenyl)methyl (4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3,4-diphenoxy-5-phosphonooxy-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O12P/c1-18(32)23-26(33)30-24(27(34)40-17-19-13-15-20(16-14-19)31(35)36)25(41-21-9-5-3-6-10-21)28(2,29(23,30)43-44(37,38)39)42-22-11-7-4-8-12-22/h3-16,18,23,32H,17H2,1-2H3,(H2,37,38,39)/t18-,23-,28-,29+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUPAKHMWUJJXOM-ANOMEZDXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)N2C1(C(C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N2[C@]1([C@](C(=C2C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4)(C)OC5=CC=CC=C5)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O12P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39450-01-6 | |

| Record name | Proteinase, Tritirachium album serine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039450016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2,6-Dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-3-(3-hydroxy-4-methoxyphenyl)propan-1-one](/img/structure/B3028846.png)

![[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-2-[4-(3-oxobutyl)phenoxy]-6-[[(E)-3-phenylprop-2-enoyl]oxymethyl]oxan-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B3028848.png)

![2-[4-[1-(4,4-Dimethyl-5H-Oxazol-2-Yl)-1-Methyl-Ethyl]Phenyl]Ethanol](/img/structure/B3028855.png)

![4-Chlorobenzo[d]thiazole-2-carboxylic acid](/img/structure/B3028860.png)